molecular formula C9H10FN3 B1475175 (8-Fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanamine CAS No. 1565023-21-3

(8-Fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanamine

Cat. No.: B1475175
CAS No.: 1565023-21-3
M. Wt: 179.19 g/mol
InChI Key: ASYXLIJTJZWKRS-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are a class of fused bicyclic heterocycles that have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity . They have been described as having antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .


Synthesis Analysis

A common method for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines under microwave irradiation has also been developed .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines consists of a pyridine ring fused with an imidazole ring . This fused bicyclic structure is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . Other methods have included treating 2-aminopyridines with α-haloketones in polar organic solvents .

Scientific Research Applications

Bioisosteric Replacement and GABA A Receptor Modulation

  • Bioisosteric Replacement for GABA(A) Receptor Ligands : The compound has been investigated for its utility in acting as a bioisosteric replacement for imidazopyrimidine in the GABA(A) receptor modulator. The physicochemical mimicry of imidazo[1,2-a]pyridine by 8-fluoroimidazopyridine showcases its potential in modulating GABA(A) receptor activity, which is crucial for developing new therapeutic agents (Humphries et al., 2006).

Optical Properties and Material Sciences

  • Luminescent Materials : Derivatives have been synthesized with significant Stokes' shift, demonstrating potential applications in creating luminescent materials. The ability to tune quantum yields based on the chemical structure of the substituent at position 3 has implications for developing low-cost, high-performance luminescent materials (Volpi et al., 2017).

Cytotoxic Activity and CDK Inhibition

  • Cytotoxic Activity Against Cancer Cells : Some derivatives have shown potential as cytotoxic agents and CDK inhibitors, offering a pathway for the development of new cancer therapies. The selective cytotoxic activity and CDK inhibitor properties highlight the compound's utility in designing more compelling and selective inhibitors (Vilchis-Reyes et al., 2010).

Fluorescent Properties for Biomarkers

  • Enhanced Fluorescence Intensity : The compound and its derivatives exhibit enhanced fluorescence intensity, making them potential candidates for use as biomarkers and in photochemical sensors. The study of the luminescent property of these compounds indicates their applicability in biological imaging and sensor development (Velázquez-Olvera et al., 2012).

Catalytic Activity and Organic Synthesis

  • Catalytic Activity in Organic Reactions : The utility of derivatives in catalyzing organic reactions, such as the Suzuki-Miyaura coupling, has been explored. This showcases the compound's versatility in synthetic chemistry and its potential in facilitating the development of new synthetic methodologies (Shukla et al., 2021).

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridines depends on their specific bioactivity. They have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Properties

IUPAC Name

(8-fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3/c1-6-12-8(5-11)9-7(10)3-2-4-13(6)9/h2-4H,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYXLIJTJZWKRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1C=CC=C2F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8-Fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanamine
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(8-Fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanamine
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(8-Fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanamine
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(8-Fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanamine
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(8-Fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(8-Fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanamine

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